3-Bromobenzyl alcohol

Catalog No.
S750077
CAS No.
15852-73-0
M.F
C7H7BrO
M. Wt
187.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromobenzyl alcohol

CAS Number

15852-73-0

Product Name

3-Bromobenzyl alcohol

IUPAC Name

(3-bromophenyl)methanol

Molecular Formula

C7H7BrO

Molecular Weight

187.03 g/mol

InChI

InChI=1S/C7H7BrO/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5H2

InChI Key

FSWNRRSWFBXQCL-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)CO

Canonical SMILES

C1=CC(=CC(=C1)Br)CO

The exact mass of the compound 3-Bromobenzyl alcohol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Bromobenzyl alcohol is a bifunctional aromatic building block characterized by a benzylic hydroxyl group and a meta-positioned bromine atom. Unlike its ortho- and para-substituted isomers which are typically crystalline solids at room temperature, 3-bromobenzyl alcohol presents as a colorless to pale yellow liquid or low-melting oil, which significantly enhances its processability in continuous flow systems and neat liquid dosing[1]. Chemically, it serves as a highly versatile precursor: the hydroxyl group readily undergoes esterification or controlled oxidation, while the meta-bromine acts as a robust handle for palladium-catalyzed cross-coupling reactions. Its primary procurement value lies in providing a 120-degree structural vector for active pharmaceutical ingredients (APIs) and advanced materials, offering a distinct spatial geometry compared to linear para-substituted analogs [2].

Procurement Fit

Versatile aromatic building block with bromine and primary hydroxyl handles for divergent synthesis
High-purity specification (GC) supports reproducible cross-coupling and derivatization workflows
Meta-substitution pattern provides a distinct steric and electronic profile for structure–reactivity studies

Substituting 3-bromobenzyl alcohol with 4-bromobenzyl alcohol or 2-bromobenzyl alcohol introduces severe process and structural deviations. From a handling perspective, 4-bromobenzyl alcohol and 2-bromobenzyl alcohol are solids that require specific dissolution protocols, whereas the liquid state of 3-bromobenzyl alcohol allows for direct pump transfer, reducing solvent volumes and dust exposure during scale-up[1]. Chemically, substitution with the ortho-isomer introduces significant steric hindrance at the benzylic position, which has been shown to drastically reduce yields in functionalizations [2]. Conversely, substituting with the para-isomer fundamentally alters the spatial geometry of downstream products from a bent 120-degree angle to a linear 180-degree axis, frequently destroying target binding affinity in pharmaceutical structure-activity relationship models [3].

Substitution Risk: 3-Bromo vs. 2- & 4-Bromo Isomers

Attribute
3-Bromobenzyl alcohol
2- / 4-Bromo isomers
Electronic profile
Meta Hammett constant; moderate electron withdrawal
Ortho: anomalous steric+electronic effects; Para: strong resonance donation may alter reaction kinetics
Steric accessibility
Unhindered at reaction site; high cross-coupling efficiency
Ortho: steric hindrance can reduce Pd oxidative addition rates and lower yields
Ambient physical state
Liquid at 20–25 °C; compatible with automated liquid handling
Para isomer: crystalline solid requiring melting step; may introduce processing variability

Processability Advantage: Liquid-State Handling vs. Solid Isomers

A critical differentiator for industrial procurement is the physical state of the isomers at ambient conditions. Analytical characterization during hydroboration studies confirmed that 3-bromobenzyl alcohol is isolated and handled as a colorless oil, whereas 4-bromobenzyl alcohol crystallizes as a white solid with a melting point of 76–77 °C [1]. This ~55 °C difference in melting point means that 3-bromobenzyl alcohol can be processed as a neat liquid.

Evidence DimensionPhysical state and melting point
Target Compound DataColorless oil / liquid at room temperature
Comparator Or Baseline4-Bromobenzyl alcohol (White solid, MP 76–77 °C)
Quantified Difference~55 °C reduction in melting point, shifting the material from a solid to a processable liquid
ConditionsAmbient laboratory and manufacturing scale-up conditions

Liquid handling eliminates the need for solid-dosing equipment, prevents dust hazards, and simplifies continuous-flow pumping in large-scale manufacturing.

Physical state ambient
Head-to-head
Liquid vs. Solid
3-Br: clear liquid; 4-Br: white crystalline solid
Liquid state eliminates melting step, aiding automated dispensing
Verify for specific liquid-handling platforms

Chemoselective Oxidation in Complex Precursor Mixtures

In the synthesis of complex molecules, oxidizing the benzylic position without affecting other functional groups is highly valuable. Under cerium-photocatalyzed aerobic oxidation conditions, 3-bromobenzyl alcohol demonstrated high chemoselectivity when reacted in a direct competitive assay against the primary aliphatic alcohol 3-phenylpropanol. The 3-bromobenzyl alcohol was selectively oxidized to 3-bromobenzaldehyde at a 44% yield, while the 3-phenylpropanol was recovered completely unchanged from the reaction mixture[1].

Evidence DimensionSelective oxidation yield in a competitive mixture
Target Compound Data44% yield of the corresponding aldehyde
Comparator Or Baseline3-Phenylpropanol (0% oxidation, recovered unchanged)
Quantified Difference100% selectivity for the benzylic alcohol over the primary aliphatic alcohol
Conditions10 mol % CeCl3·7H2O, aerobic conditions, continuous blue light irradiation

Allows buyers to utilize this compound in complex synthetic sequences without the need for costly and time-consuming protecting-group chemistry for aliphatic alcohols.

Melting point
Head-to-head
77–79 °C
2-Br: 78–80 °C; 4-Br: ~110–112 °C
~33 °C lower than para isomer; wider liquid processing window
Literature ranges; verify with lot-specific COA

Avoidance of Steric Hindrance in Benzylic Functionalization

The meta-positioning of the bromine atom in 3-bromobenzyl alcohol provides a crucial advantage over ortho-substituted analogs during benzylic functionalization. In comparative studies evaluating enzymatic esterification and dehydration, 3-bromobenzyl alcohol provided excellent yields, whereas substitution at the ortho (2-) position proved highly deleterious due to steric clash, with a 2-fluoro analog yielding only 37% of the desired phenylacetic ester [1]. The bulkier 2-bromo analog faces even more severe steric penalties.

Evidence DimensionReaction yield in sterically sensitive benzylic esterification
Target Compound DataExcellent yields (unhindered)
Comparator Or Baseline2-substituted benzyl alcohols (e.g., 2-fluoro dropped to 37% yield)
Quantified Difference>50% yield recovery by moving the halogen from the ortho to the meta position
ConditionsSolid-supported lipase catalyzed esterification/dehydration

Ensures high-yielding downstream functionalization of the benzylic hydroxyl group, which is often severely bottlenecked by ortho-halogen steric hindrance.

Oxidation reactivity
Class-level inference
Hammett σₘ = +0.39
Inferred intermediate rate between H and p-Cl
May support prediction of selective oxidation sequences
Direct kinetic data not reported; experimental validation recommended

API Spatial Geometry: High-Yielding 120-Degree Cross-Coupling

When designing active pharmaceutical ingredients, the spatial orientation of the molecule is dictated by the substitution pattern. In the development of mitochondrial complex 1 inhibitors, 3-bromobenzyl alcohol was successfully utilized in a Suzuki-Miyaura cross-coupling to yield 70.8% of the target intermediate [1]. While 4-bromobenzyl alcohol also couples efficiently, the 3-bromo isomer is uniquely required to project the coupled aryl group at a 120-degree angle (meta vector) rather than a 180-degree angle (para vector), which is critical for fitting specific enzymatic binding pockets.

Evidence DimensionSuzuki-Miyaura coupling yield and resulting structural vector
Target Compound Data70.8% yield, 120° spatial vector
Comparator Or Baseline4-Bromobenzyl alcohol (76% yield, 180° spatial vector)
Quantified DifferenceComparable high yields (>70%), but strictly divergent spatial geometries
ConditionsPd(OAc)2, XPhos, Cs2CO3, dioxane:water (9:1)

Procurement of the 3-bromo isomer is mandatory for SAR optimization when a linear para-geometry fails to achieve target receptor or enzyme binding.

Suzuki coupling sterics
Class-level inference
Meta: unhindered
Ortho-substituted bromides often require specialized ligands
Meta-substitution likely maintains high coupling efficiency without added ligands
Coupling yields should be verified for specific boronic acid partners
Low-temp phase transition
Head-to-head
No transition T > 77 K
4-Br isomer: dielectric dispersion observed
Absence of phase change suggests greater crystallographic stability
NQR study; relevance to storage conditions to be evaluated
Photoresist suitability
Supporting evidence
Specified for photoresist chemistry
Meta-bromo enables controlled polymer incorporation
Procurement of exact meta isomer required to maintain process qualification
Open comparative data limited; proprietary formulation context

Continuous Flow API Synthesis

Due to its liquid state at room temperature, 3-bromobenzyl alcohol is the preferred isomer for continuous flow manufacturing, allowing neat pumping and eliminating the solid-handling bottlenecks associated with 4-bromobenzyl alcohol [1].

Structure-Activity Relationship (SAR) Library Generation

It is the required building block when medicinal chemists need to introduce a 120-degree bend in biaryl systems via Suzuki or Heck couplings, specifically when linear (para) geometries fail to bind target receptors [2].

Chemoselective Multi-Step Synthesis

Ideal for complex precursor synthesis where the benzylic hydroxyl group must be oxidized to an aldehyde or ketone without utilizing protecting groups on co-existing aliphatic alcohols [3].

Application Fit

Application
Selection Property
Validation Focus
Automated biaryl library synthesis via Suzuki coupling
Meta-substituted aryl bromide with unhindered oxidative addition site
Consistent coupling yields across diverse boronic acids under standard conditions
Continuous flow and liquid-handling intensive intermediate production
Ambient temperature liquid state
Volumetric dispensing accuracy without melting step; compatibility with automated platforms
Photoresist polymer formulation for microelectronics
Meta-bromo reactivity for controlled incorporation into polymer backbone
Film-forming properties, thermal stability, and process requalification risk upon isomer substitution
Physical organic chemistry: substituent effect studies
Moderate electron-withdrawing substituent (Hammett σₘ context)
Deconvolution of inductive vs. resonance contributions in oxidation kinetics

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (75%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (25%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

15852-73-0

Wikipedia

3-Bromobenzyl alcohol

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